5-(difluoromethyl)-2-mercapto-1-methyl-7-(1-methyl-1H-pyrazol-3-yl)pyrido[2,3-d]pyrimidin-4(1H)-one -

5-(difluoromethyl)-2-mercapto-1-methyl-7-(1-methyl-1H-pyrazol-3-yl)pyrido[2,3-d]pyrimidin-4(1H)-one

Catalog Number: EVT-4486880
CAS Number:
Molecular Formula: C13H11F2N5OS
Molecular Weight: 323.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

Compound Description: PF-06459988 is a potent, third-generation irreversible inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, specifically targeting T790M-containing double mutant EGFRs. [] It exhibits minimal activity against wild-type EGFR, reducing adverse effects associated with first-generation EGFR inhibitors. [] The compound's development focused on optimizing reversible binding affinity as a key step in designing covalent inhibitors. []

Relevance: PF-06459988 shares a core pyrimidine structure with 5-(difluoromethyl)-2-mercapto-1-methyl-7-(1-methyl-1H-pyrazol-3-yl)pyrido[2,3-d]pyrimidin-4(1H)-one. Both compounds also feature a substituted pyrazole ring, emphasizing the importance of this moiety in binding to kinase targets. [https://www.semanticscholar.org/paper/6aecb52dc77e58ef105413ba08e151676abf2524] []

Baricitinib

Compound Description: Baricitinib is an active pharmaceutical ingredient used to treat rheumatoid arthritis by inhibiting Janus kinase (JAK). [] During its synthesis, several impurities have been identified, including N-((3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-5-oxotetrahydrofuran-3-yl)methyl)ethanesulfonamide (lactone impurity, BCL), 2-(3-(4-(7H-[4,7′-bipyrrolo[2,3-d]pyrimidin]-4′-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile (dimer impurity, BCD), and 2-(1-(ethylsulfonyl)-3-(4-(7-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile (hydroxymethyl, BHM). []

Relevance: Baricitinib and its identified impurities contain a pyrrolo[2,3-d]pyrimidine core, closely resembling the pyrido[2,3-d]pyrimidine structure of 5-(difluoromethyl)-2-mercapto-1-methyl-7-(1-methyl-1H-pyrazol-3-yl)pyrido[2,3-d]pyrimidin-4(1H)-one. This suggests a common structural motif utilized in the development of kinase inhibitors. [https://www.semanticscholar.org/paper/71685399d3fe191d820fc4c4aa34deab58ededb0] []

7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one (5a)

Compound Description: This substituted pyrido[2,3-d]pyrimidine derivative exhibits potent anticancer activity against several cancer cell lines, including hepatic cancer (HepG-2), prostate cancer (PC-3), and colon cancer (HCT-116). [] Notably, 5a displays superior anticancer activity against these cell lines compared to the standard drug doxorubicin. [] Kinase inhibition assays revealed that 5a inhibits PDGFRβ, EGFR, and CDK4/cyclin D1 kinases. []

Relevance: This compound demonstrates the potential anticancer activity associated with the pyrido[2,3-d]pyrimidine scaffold, which is also found in 5-(difluoromethyl)-2-mercapto-1-methyl-7-(1-methyl-1H-pyrazol-3-yl)pyrido[2,3-d]pyrimidin-4(1H)-one. The presence of the 3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl group in 5a and a substituted pyrazole in the target compound further reinforces the potential importance of this structural feature for biological activity within this class of compounds. [https://www.semanticscholar.org/paper/f752433858a322b2fff424d116e46e1075eb4af4] []

Properties

Product Name

5-(difluoromethyl)-2-mercapto-1-methyl-7-(1-methyl-1H-pyrazol-3-yl)pyrido[2,3-d]pyrimidin-4(1H)-one

IUPAC Name

5-(difluoromethyl)-1-methyl-7-(1-methylpyrazol-3-yl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one

Molecular Formula

C13H11F2N5OS

Molecular Weight

323.32 g/mol

InChI

InChI=1S/C13H11F2N5OS/c1-19-4-3-7(18-19)8-5-6(10(14)15)9-11(16-8)20(2)13(22)17-12(9)21/h3-5,10H,1-2H3,(H,17,21,22)

InChI Key

ZPVCOEODAHJPPI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=NC3=C(C(=C2)C(F)F)C(=O)NC(=S)N3C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.